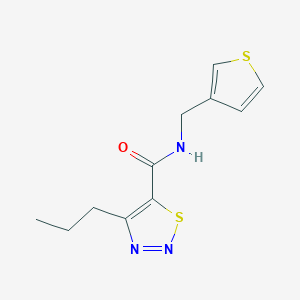![molecular formula C16H21F2N3O B2423547 4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide CAS No. 2415556-23-7](/img/structure/B2423547.png)
4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclohexane ring substituted with difluoro groups, a pyridinyl azetidine moiety, and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4,4-difluorocyclohexanone with N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)amine under specific conditions. The reaction typically requires a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alkanes or alcohols
Substitution: Amino or thiol-substituted derivatives
科学研究应用
4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 4,4-Difluoro-1-methylpiperidine
- 3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole
Uniqueness
4,4-difluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclohexane-1-carboxamide is unique due to its combination of a cyclohexane ring with difluoro groups and a pyridinyl azetidine moiety This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
IUPAC Name |
4,4-difluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O/c1-20(15(22)12-5-7-16(17,18)8-6-12)13-10-21(11-13)14-4-2-3-9-19-14/h2-4,9,12-13H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNVSCGPZASTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-difluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2423464.png)
![N-cyclohexyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2423467.png)

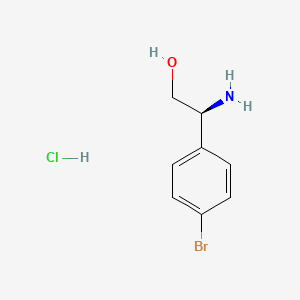
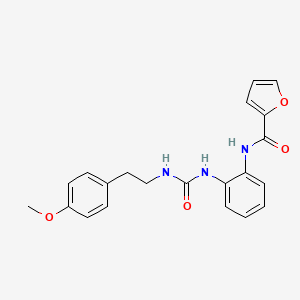
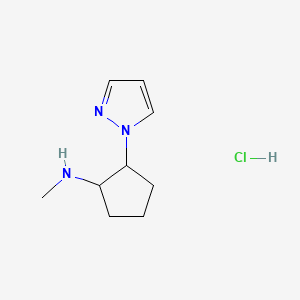
![2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2423474.png)
![4-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide](/img/structure/B2423475.png)
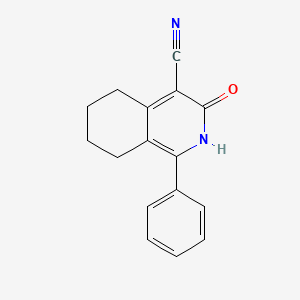
![N-[2-(4-chlorophenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide](/img/structure/B2423480.png)
![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2423481.png)
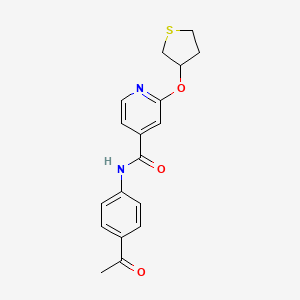
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2423486.png)
